molecular formula C17H9ClF3N3O4 B3848781 6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone CAS No. 5380-68-7

6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone

Cat. No. B3848781
CAS RN: 5380-68-7
M. Wt: 411.7 g/mol
InChI Key: PEQWUDCIMNSWLR-HNQUOIGGSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many biological compounds. The trifluoromethyl group attached to the pyrimidinone ring could potentially increase the compound’s stability and lipophilicity . The compound also has a vinyl group attached to a furyl group, which is a fragment of a furan ring. Furan derivatives are found in a wide range of products, from pharmaceuticals to polymers .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidinone ring provides a planar, aromatic region, while the trifluoromethyl group could add steric bulk. The vinyl group could allow for geometric isomerism, and the furyl group could contribute to aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the different functional groups present. The pyrimidinone ring might undergo reactions typical of other heterocyclic compounds, such as electrophilic substitution. The trifluoromethyl group is generally quite stable but can be involved in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug or other useful product .

properties

IUPAC Name

4-[(E)-2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N3O4/c18-13-8-10(24(26)27)2-5-12(13)14-6-4-11(28-14)3-1-9-7-15(17(19,20)21)23-16(25)22-9/h1-8H,(H,22,23,25)/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQWUDCIMNSWLR-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416832
Record name AC1NSSXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-[5-(2-chloro-4-nitrophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

CAS RN

5380-68-7
Record name AC1NSSXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone
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6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone
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6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone
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6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone
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6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone
Reactant of Route 6
6-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone

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